![molecular formula C16H11Cl2N3OS B5350843 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 5695-15-8](/img/structure/B5350843.png)

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives often involves condensation reactions with thioureas and halogenated compounds. For example, similar compounds have been synthesized using microwave-assisted techniques and traditional reflux methods, demonstrating the versatility of synthetic approaches in producing thiazole derivatives (Kamila, Mendoza, & Biehl, 2012).

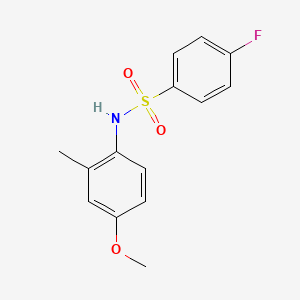

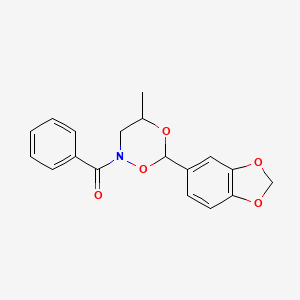

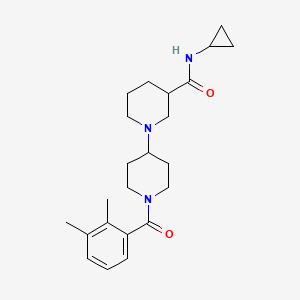

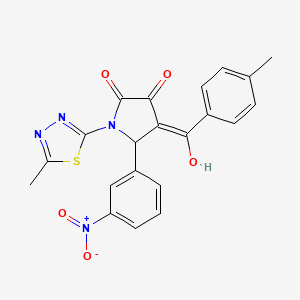

Molecular Structure Analysis

Molecular structure determination is crucial for understanding compound characteristics. Studies have utilized spectroscopic techniques and X-ray diffraction methods to elucidate the structures of similar compounds, revealing details such as crystal systems, space groups, and intramolecular interactions (Yusof, Jusoh, Khairul, & Yamin, 2010).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives can lead to the formation of various biologically active molecules. The reactivity of these compounds is often explored through their interactions with different chemical agents, leading to new derivatives with potential applications. For instance, the reaction of thioureas with phenacyl bromides has been explored to synthesize new thiazoles (Count & Jarvis, 1977).

Physical Properties Analysis

The physical properties of thiazole derivatives, including melting points, solubility, and crystal structures, are crucial for their application in various fields. These properties are typically characterized using spectroscopic methods and crystallography, providing insight into the compounds' stability and behavior under different conditions.

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and bonding characteristics, are determined through a combination of experimental and computational methods. Studies often involve spectroscopic analyses, quantum chemical calculations, and molecular docking to understand the interactions at the molecular level and predict biological activity (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target enzymes likeSterol 14α-demethylases (CYP51) , which are essential for sterol biosynthesis in eukaryotes .

Mode of Action

A compound with a similar structure, dcmu, is known to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, preventing the electron flow from photosystem ii to plastoquinone .

Biochemical Pathways

Based on the mode of action of similar compounds, it could potentially affect the sterol biosynthesis pathway or the photosynthesis pathway .

Result of Action

Based on the mode of action of similar compounds, it could potentially inhibit the growth of organisms by disrupting sterol biosynthesis or photosynthesis .

Analyse Biochimique

Biochemical Properties

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes . Additionally, the compound may interact with proteins involved in oxidative stress responses, thereby modulating the cellular redox state.

Cellular Effects

The effects of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea on cells are multifaceted. It has been shown to influence cell proliferation, apoptosis, and differentiation. In cancer cells, the compound can induce cell cycle arrest and promote programmed cell death, making it a potential candidate for anticancer therapy . Furthermore, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth. The compound also impacts gene expression, leading to changes in the levels of various proteins involved in cellular metabolism and stress responses.

Molecular Mechanism

At the molecular level, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it may activate or repress the transcription of specific genes, leading to changes in protein expression and cellular behavior. These molecular interactions are critical for understanding the compound’s therapeutic potential and side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cells. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or alleviating inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism . These interactions can have significant implications for the compound’s therapeutic applications and potential side effects.

Transport and Distribution

The transport and distribution of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and accumulation in target cells . Additionally, its distribution within tissues can influence its efficacy and toxicity. Understanding these processes is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N’-phenylurea is important for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3OS/c17-10-6-7-12(13(18)8-10)14-9-23-16(20-14)21-15(22)19-11-4-2-1-3-5-11/h1-9H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNHAXBOMZTZKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347165 | |

| Record name | 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5695-15-8 | |

| Record name | 1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chlorophenyl acetate](/img/structure/B5350765.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrrol-2-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350770.png)

![2-[(dimethylamino)methyl]-N-methyl-N-(quinolin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5350778.png)

![3-[3-(4-fluorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5350788.png)

![3-(2,6-dichlorophenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350804.png)

![methyl 4-{[1-methyl-3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5350821.png)

![(4aS*,8aR*)-6-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5350841.png)

![ethyl {4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5350866.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B5350874.png)